molecular formula C10H10BrN3 B11813801 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine

Cat. No.: B11813801
M. Wt: 252.11 g/mol
InChI Key: ZZAMCLQSPYDDDH-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine is a bromine-functionalized imidazole derivative supplied for research and development purposes. This compound belongs to a class of nitrogen-containing heterocycles that are highly significant in modern organic and medicinal chemistry due to their diverse chemical properties and broad pharmacological potential . The imidazole core serves as an essential structural element in many biologically active molecules and is a versatile building block in organic synthesis . The presence of the 2-bromophenyl substituent and the 5-amine group on the imidazole ring makes this compound a valuable intermediate for further chemical exploration, including metal-catalyzed cross-coupling reactions and the construction of more complex molecular architectures. Research into imidazole derivatives is particularly prominent in the field of antibacterial agent development . The rise of multi-drug resistant bacteria, especially ESKAPE pathogens, has spurred the investigation of novel chemical entities like imidazole-based hybrids and conjugates to overcome conventional antibiotic resistance . While the specific activity of this compound must be determined by the researcher, its structure aligns with those studied for this critical purpose. This product is intended for research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

5-(2-bromophenyl)-3-methylimidazol-4-amine

InChI

InChI=1S/C10H10BrN3/c1-14-6-13-9(10(14)12)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3

InChI Key

ZZAMCLQSPYDDDH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1N)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance reaction rates in bromination and amination steps but may degrade acid-sensitive intermediates. Switching to THF or dichloromethane (DCM) preserves intermediate stability while maintaining acceptable reaction kinetics.

Temperature Control

Low-temperature conditions (–25°C to 0°C) are critical for minimizing side reactions during debromination and coupling steps. Elevated temperatures (>80°C) accelerate catalyst decomposition in Pd-mediated reactions.

Catalyst Loading

Reducing Pd catalyst loading from 5 mol% to 1 mol% via ligand optimization (e.g., SPhos or Xantphos) maintains catalytic activity while lowering costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Imidazole Derivatives with Bromophenyl Substitutions
  • DG172 (): Structure: (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile. Key Differences: Incorporates a piperazine-acrylonitrile moiety instead of the methylamine group. Biological Activity: Acts as a PPARβ/δ-selective inverse agonist with oral bioavailability. Physicochemical Properties: Higher molecular weight (MW ≈ 406.3 g/mol) and logP compared to the target compound due to the piperazine and acrylonitrile groups.
  • 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate () :

    • Structure: Bromine at the para position of the phenyl ring.
    • Key Differences: Lack of methyl group at the 1-position and bromine at the para position.
    • Implications: Para-substitution may reduce steric hindrance, favoring interactions with planar binding pockets. Hydrate form improves solubility .
Dihydroimidazolone Derivatives
  • 2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one (): Structure: Partially saturated imidazolone core with 4-bromophenyl and 4-methoxyphenyl substituents. The methoxy group enhances lipophilicity (logP ≈ 3.5) . Applications: Used as a medicinal chemistry intermediate, suggesting utility in drug discovery.

Substituent Effects on Bioactivity

Halogen Position (Ortho vs. Para)
  • Ortho-Substituted Analogs :

    • Example: 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine.
    • Steric hindrance from ortho-bromine may limit binding to flat enzymatic pockets but enhance selectivity for receptors with deeper cavities.
  • Para-Substituted Analogs :

    • Example: 1-(4-Bromophenyl)-1H-imidazole ().
    • Para-substitution allows planar stacking interactions with aromatic residues in targets like kinases or GPCRs .
Functional Group Additions
  • Sulfonamide and Piperazine Derivatives (): Example: SB 202190 (Synonym: 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole). Sulfonamide and pyridyl groups introduce hydrogen-bonding and charge-transfer capabilities, critical for kinase inhibition (e.g., p38 MAP kinase) .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) logP Solubility Key Substituents
4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine ~252.1 ~2.8 Moderate (amine group) 2-bromophenyl, 1-methyl
DG172 () 406.3 ~3.9 Low (lipophilic) Piperazine, acrylonitrile
5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate ~244.1 ~2.5 High (hydrate) 4-bromophenyl
2-Amino-5-(4-bromophenyl)-dihydroimidazolone () ~385.2 ~3.5 Moderate 4-bromophenyl, 4-methoxyphenyl

Biological Activity

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine is a heterocyclic organic compound characterized by an imidazole ring substituted with a bromophenyl group and a methylamine group. Its molecular formula is C10H10BrN3C_{10}H_{10}BrN_3 with a molecular weight of 252.11 g/mol. The unique structure of this compound, particularly the presence of the bromine atom, enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Imidazole derivatives, including 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine, exhibit diverse biological activities. These compounds are often investigated for their roles as enzyme inhibitors and their interactions with various biological targets involved in critical pathways such as inflammation and cancer progression.

The specific positioning of the bromine atom on the phenyl ring is believed to influence the electronic properties and reactivity of the compound, which may enhance its interaction with biological targets compared to similar compounds lacking this feature. Studies suggest that related imidazole derivatives can inhibit vascular adhesion protein-1, relevant in treating conditions like diabetic macular edema.

Anticancer Activity

Research has indicated that imidazole derivatives can serve as potential anticancer agents. For instance, compounds structurally related to 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine have shown efficacy in targeting cancer cell lines. A study highlighted that modifications to imidazole structures could lead to increased potency against various cancer types, including breast adenocarcinoma .

Table 1: Anticancer Activity of Related Imidazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (breast)0.65Induces apoptosis
Compound BU937 (leukemia)2.41Cell cycle arrest
4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amineMCF7 (breast)TBDTBD

Antimicrobial Properties

In addition to anticancer activity, 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine has been evaluated for its antimicrobial properties. Preliminary studies indicate notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's structure allows it to interact effectively with microbial cell membranes, leading to cell death.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.30 µg/mL
Candida albicans0.15 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via multi-step procedures. Key steps include:

  • Imidazole ring formation : Condensation of glyoxal derivatives with primary amines (e.g., methylamine) under acidic or basic conditions.
  • Bromophenyl substitution : Introduction of the 2-bromophenyl group via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling, depending on precursor availability.
  • Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) and catalysts like Pd(PPh₃)₄ for coupling reactions. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at N1, bromophenyl at C4). Aromatic protons in the imidazole ring typically appear as singlet or doublet peaks between δ 6.5–8.0 ppm .
  • X-ray crystallography : Single-crystal diffraction with SHELXL refinement (SHELX suite) for absolute configuration validation. Key parameters: R-factor < 5%, high-resolution data (≤ 0.8 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation of 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine?

  • Methodology :

  • Cross-validation : Compare NMR-derived dihedral angles with crystallographic torsion angles. Use density functional theory (DFT) calculations (e.g., Gaussian, ORCA) to model NMR chemical shifts and compare with experimental data.
  • SHELX refinement : Adjust hydrogen atom positions using SHELXL's HFIX and AFIX commands to align with NMR-derived coupling constants .

Q. What experimental approaches are recommended for elucidating the reaction mechanisms involved in the bromophenyl substitution of imidazole derivatives?

  • Methodology :

  • Kinetic studies : Monitor reaction rates under varying temperatures and concentrations to determine order (e.g., pseudo-first-order for Pd-catalyzed coupling).
  • Isotopic labeling : Use ²H or ¹⁵N-labeled precursors to track bond formation via MS or NMR.
  • Computational modeling : Apply transition state theory (TST) using software like Gaussian to identify intermediates and activation energies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine derivatives?

  • Methodology :

  • Analog synthesis : Introduce substituents at C2 or C5 (e.g., halogens, methoxy groups) to modulate electronic effects.
  • Bioactivity assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).
  • Computational docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .

Q. What strategies are effective for minimizing regioisomeric by-products during the synthesis of bromophenyl-substituted imidazoles?

  • Methodology :

  • Directed metalation : Use directing groups (e.g., -OMe, -NH₂) to control bromine placement on the phenyl ring.
  • Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 100°C, 30 min) .

Notes

  • Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational synthesis/characterization.
  • Methodological answers integrate experimental and computational tools for reproducibility.

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